molecular formula C13H12ClNO2S B185200 N-(3-chloro-4-methylphenyl)benzenesulfonamide CAS No. 16937-26-1

N-(3-chloro-4-methylphenyl)benzenesulfonamide

Cat. No. B185200
CAS RN: 16937-26-1
M. Wt: 281.76 g/mol
InChI Key: YKNGOABEQLEFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)benzenesulfonamide, also known as N-(3-chloro-4-methylphenyl)benzenesulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide is not well understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.

Biochemical And Physiological Effects

N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which has been shown to have potential therapeutic applications in the treatment of various diseases. It has also been shown to exhibit antimicrobial activity, which has been attributed to the presence of the sulfonamide group.

Advantages And Limitations For Lab Experiments

N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to exhibit promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. However, it also has several limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, the study of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields of study.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide involves the reaction of 3-chloro-4-methylaniline with benzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been widely used in the synthesis of N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide and has been shown to yield high purity and good yields.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)benzenesulfonamide(3-chloro-4-methylphenyl)benzenesulfonamide has been extensively used in scientific research due to its various applications. It has been used as a starting material in the synthesis of various bioactive molecules, including inhibitors of carbonic anhydrase, which have been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. It has also been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit promising antimicrobial activity.

properties

CAS RN

16937-26-1

Product Name

N-(3-chloro-4-methylphenyl)benzenesulfonamide

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c1-10-7-8-11(9-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3

InChI Key

YKNGOABEQLEFFP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)Cl

Other CAS RN

16937-26-1

Origin of Product

United States

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